

Technical Guide: 3-Hydroxy-11-methylheptadecanoic Acid in Membrane Fluidity Modulation

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Compound of Interest

Compound Name:	3-Hydroxy-11-methylheptadecanoic acid
CAS No.:	63543-13-5
Cat. No.:	B14515485

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Part 1: Executive Summary & Molecular Profile

3-Hydroxy-11-methylheptadecanoic acid is a rare, bioactive branched-chain fatty acid (BCFA) primarily identified as the acyl component of the phytochemical Schkuhrianol (isolated from *Schkuhria pinnata*). Unlike canonical straight-chain fatty acids (e.g., palmitic or stearic acid) that promote membrane rigidity, this molecule acts as a fluidity enhancer and permeability modulator.

Its dual-functional structure—combining a mid-chain methyl "defect" with a proximal hydroxyl "anchor"—makes it a high-value candidate for:

- Liposomal Drug Delivery: Preventing vesicle crystallization and improving cargo release.
- Antimicrobial Mechanism Studies: Understanding how lipophilic natural products disrupt pathogen membranes.

- Transdermal Permeation: Modulating stratum corneum lipid packing (relevant to its dermatological origins).

Chemical Identity[1]

- IUPAC Name: **3-Hydroxy-11-methylheptadecanoic acid**[1]
- Notation: 3-OH-11-Me-17:0
- Key Features:
 - C17 Backbone: Odd-chain length (Heptadecanoic).
 - C11 Methyl Group: Mid-chain branching (steric bulk).
 - C3 Hydroxyl Group:
 - hydroxy functionality (interfacial polarity).

Part 2: Mechanisms of Action

The modulation of membrane fluidity by 3-OH-11-Me-17:0 is governed by two competing biophysical forces: Steric Disruption (Deep Membrane) and Interfacial Anchoring (Headgroup Region).

The "Steric Wedge" Effect (C11 Methyl)

In a standard phospholipid bilayer (e.g., DPPC), acyl chains pack in a trans-gauche ordered array (Gel Phase,).

- Mechanism: The methyl group at position 11 acts as a steric wedge. It cannot fit into the tight crystal lattice of straight-chain lipids.
- Result: This creates "free volume" within the hydrophobic core, disrupting Van der Waals interactions between neighboring chains.
- Thermodynamic Impact: Significantly lowers the main phase transition temperature (

), shifting the membrane toward the Liquid Disordered (

) phase at physiological temperatures.

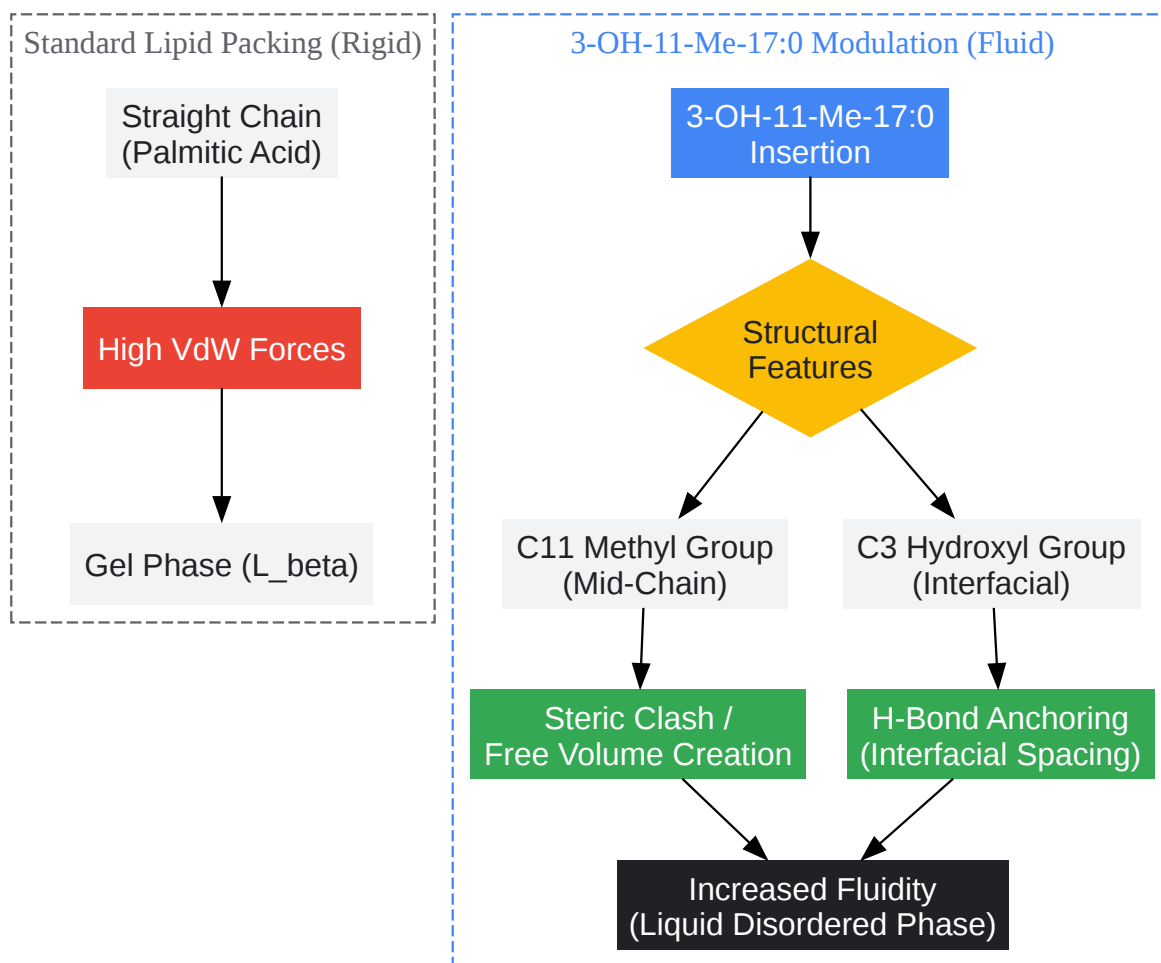
The "Interfacial Anchor" Effect (C3 Hydroxyl)

While the tail disrupts packing, the headgroup modification stabilizes the surface.

- Mechanism: The hydroxyl group at C3 is positioned near the glycerol backbone of the phospholipid bilayer. It forms hydrogen bonds with water molecules or the phosphate oxygen of adjacent phospholipids.
- Result: This prevents the fatty acid from "flip-flopping" or sinking too deep into the bilayer, effectively anchoring the perturbation at a fixed depth.

Pathway Visualization

The following diagram illustrates the structural disruption caused by 3-OH-11-Me-17:0 compared to a standard Palmitic Acid insertion.



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Caption: Mechanistic pathway of membrane fluidization driven by the C11-methyl steric clash and C3-hydroxyl anchoring.

Part 3: Experimental Characterization Protocols

To validate the role of 3-OH-11-Me-17:0, researchers must employ a Self-Validating Workflow combining calorimetry and fluorescence spectroscopy.

Protocol A: Liposome Formulation (Doping Strategy)

Objective: Incorporate 3-OH-11-Me-17:0 into model DPPC membranes at varying molar ratios.

- Stock Preparation: Dissolve DPPC (10 mM) and 3-OH-11-Me-17:0 (10 mM) separately in Chloroform:Methanol (2:1 v/v).
- Mixing: Create aliquots with molar ratios of 0%, 5%, 10%, and 20% of the fatty acid relative to DPPC.
- Film Formation: Evaporate solvent under nitrogen stream; desiccate for 4 hours to remove trace chloroform.
- Hydration: Hydrate film with PBS (pH 7.4) at 55°C (above DPPC) to yield Multilamellar Vesicles (MLVs).
- Extrusion: Pass through 100 nm polycarbonate filters (11 passes) to form Large Unilamellar Vesicles (LUVs).

Protocol B: Fluorescence Anisotropy (DPH Assay)

Objective: Measure rotational diffusion of the probe to quantify acyl chain order.

- Probe Labeling: Add 1,6-diphenyl-1,3,5-hexatriene (DPH) to liposomes (Lipid:Probe ratio 300:1). Incubate 30 min at 45°C.
- Measurement: Use a spectrofluorometer equipped with polarizers.
 - Excitation: 360 nm | Emission: 430 nm.
- Temperature Ramp: Scan from 25°C to 55°C (1°C/min).
- Data Output: Calculate Anisotropy ().
 - Interpretation: A decrease in compared to pure DPPC indicates increased fluidity.

Protocol C: Differential Scanning Calorimetry (DSC)

Objective: Determine the shift in phase transition temperature (

) and enthalpy (

).

Parameter	Pure DPPC (Control)	Expected with 10% 3-OH-11-Me-17:0	Interpretation
(Main Transition)	~41.5°C	< 38.0°C	Methyl branch destabilizes gel phase.
(Peak Width)	Narrow (Cooperative)	Broadened	Loss of cooperativity due to packing defects.
(Enthalpy)	High	Decreased	Less energy required to melt the disordered lattice.

Part 4: Applications in Drug Development

Permeability Enhancers

The structure of 3-OH-11-Me-17:0 mimics established chemical penetration enhancers (CPEs). By disrupting the highly ordered lipids of the Stratum Corneum, it can facilitate the transdermal delivery of hydrophilic drugs. This aligns with the traditional use of *Schkuhria pinnata* extracts for dermatological conditions.^[2]

"Stealth" Liposomes

Incorporating 5-10% of this fatty acid into liposomal formulations can prevent the "leakage burst" often seen at the phase transition temperature. The mid-chain branch maintains a semi-fluid state, preventing the formation of grain boundaries where leakage occurs.

Antimicrobial Synergy

As a free fatty acid, 3-OH-11-Me-17:0 likely functions similarly to cis-unsaturated fatty acids, inserting into bacterial membranes and increasing permeability, thereby potentiating the effect of other antibiotics (a mechanism observed in the parent plant's extract).

Part 5: References

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- [3. open.uct.ac.za \[open.uct.ac.za\]](#)
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